![molecular formula C22H21N3 B14190984 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine CAS No. 918664-33-2](/img/structure/B14190984.png)
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is an organic compound belonging to the triazine family. This compound is characterized by its triazine core, substituted with two styryl groups at the 4 and 6 positions, and a methyl group at the 2 position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Styryl Groups: The styryl groups can be introduced via a Heck reaction, where the triazine core is reacted with 4-methylstyrene in the presence of a palladium catalyst.
Methyl Substitution: The methyl group at the 2 position can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the styryl groups, leading to the formation of epoxides or diols.
Reduction: Reduction of the triazine ring can yield partially or fully hydrogenated derivatives.
Substitution: The methyl and styryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Halogenated or alkylated triazine derivatives.
Scientific Research Applications
2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and conjugation.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as triazine derivatives are known to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with biological macromolecules. The compound’s conjugated system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) upon photoactivation makes it a candidate for photodynamic therapy.
Comparison with Similar Compounds
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Similar structure but with three phenyl groups instead of styryl groups.
2-Methyl-4,6-diphenyl-1,3,5-triazine: Lacks the extended conjugation provided by the styryl groups.
Uniqueness: 2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is unique due to its extended conjugation, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and in photodynamic therapy applications.
Properties
CAS No. |
918664-33-2 |
|---|---|
Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C22H21N3/c1-16-4-8-19(9-5-16)12-14-21-23-18(3)24-22(25-21)15-13-20-10-6-17(2)7-11-20/h4-15H,1-3H3 |
InChI Key |
LNBITFRVNYEVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C)C=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


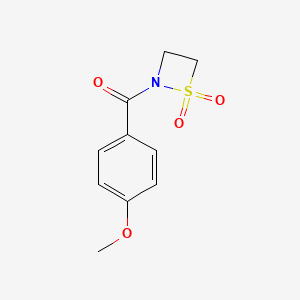
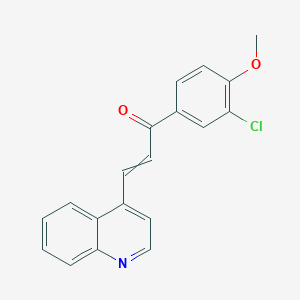
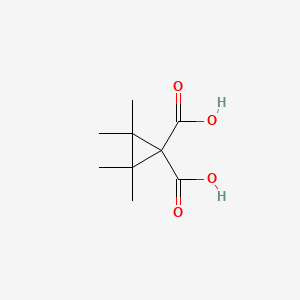
![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)
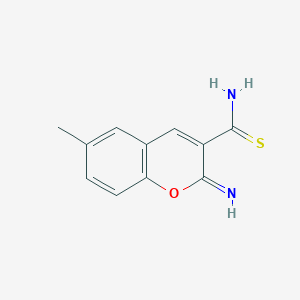
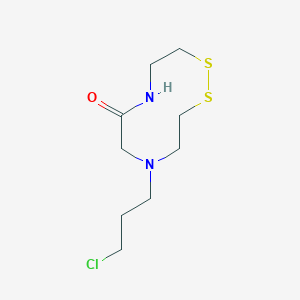
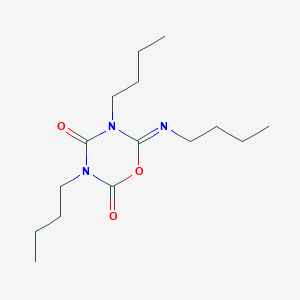
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)
